molecular formula C8H9Cl2N3 B6230723 3-(1H-pyrazol-4-yl)pyridine dihydrochloride CAS No. 2742660-87-1

3-(1H-pyrazol-4-yl)pyridine dihydrochloride

Cat. No.: B6230723
CAS No.: 2742660-87-1
M. Wt: 218.1
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Description

3-(1H-pyrazol-4-yl)pyridine dihydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Properties

CAS No.

2742660-87-1

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrazole-pyridine compounds .

Scientific Research Applications

3-(1H-pyrazol-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-pyridine derivatives such as:

Uniqueness

What sets 3-(1H-pyrazol-4-yl)pyridine dihydrochloride apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyrazole and pyridine rings in a single molecule provides a unique scaffold for the development of novel compounds with diverse applications .

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